molecular formula C26H25N3O5 B7701892 2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide

2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B7701892
M. Wt: 459.5 g/mol
InChI Key: SBARZAGSDFQPAG-UHFFFAOYSA-N
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Description

2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, oxadiazole, and phenoxy groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the phenoxy group: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling reagent, such as a carbodiimide.

    Introduction of the methoxy groups: Methoxy groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an appropriate amine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and phenoxy groups may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-Methoxy-4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide
  • 2-{2-Methoxy-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide

Uniqueness

The uniqueness of 2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the 2-methylphenyl group in the oxadiazole ring may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity.

Properties

IUPAC Name

2-[2-methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-17-8-4-6-10-20(17)26-28-25(29-34-26)18-12-13-22(23(14-18)32-3)33-16-24(30)27-15-19-9-5-7-11-21(19)31-2/h4-14H,15-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBARZAGSDFQPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NCC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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